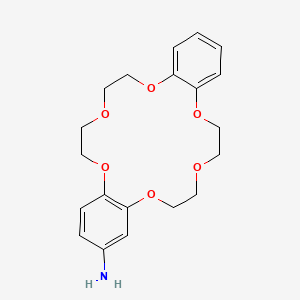

4'-Aminodibenzo-18-crown-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaen-11-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO6/c21-16-5-6-19-20(15-16)27-14-10-23-8-12-25-18-4-2-1-3-17(18)24-11-7-22-9-13-26-19/h1-6,15H,7-14,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYZYAKXQMHVQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)N)OCCOCCOC3=CC=CC=C3OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942778 | |

| Record name | 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205873-22-9, 126531-26-8 | |

| Record name | 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Aminodibenzo-18-crown-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Supramolecular Chemistry

An In-Depth Technical Guide to 4'-Aminodibenzo-18-crown-6: Chemical Properties, Structure, and Applications

Crown ethers, a class of cyclic polyethers discovered by Charles J. Pedersen, have revolutionized the field of supramolecular chemistry.[1][2] Their unique ability to selectively bind specific metal and organic cations within their central cavity has led to widespread applications in catalysis, separation science, and analytical chemistry.[1] Among the vast family of crown ethers, this compound stands out as a particularly valuable derivative. The presence of a reactive amino group on the dibenzo moiety provides a convenient handle for covalent modification, allowing for its integration into more complex molecular architectures and functional materials. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Structure and Physicochemical Properties

This compound incorporates the foundational 18-crown-6 structure, known for its high affinity for potassium ions, fused with two benzene rings.[2][3] One of these aromatic rings is substituted with an amino group, which significantly influences the molecule's reactivity and utility.

The structure of this compound is characterized by a central hydrophilic cavity formed by the oxygen atoms of the ether linkages and a more hydrophobic exterior due to the dibenzo groups. This amphiphilic nature contributes to its solubility in a range of organic solvents. The lone pair of electrons on the nitrogen atom of the amino group can participate in hydrogen bonding and allows for a variety of chemical transformations, such as acylation and alkylation.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₂₅NO₆ |

| Molecular Weight | 375.42 g/mol |

| Appearance | White to beige or brown powder[4] |

| Melting Point | 159-163 °C |

| CAS Number | 126531-26-8 |

| Solubility | Soluble in various organic solvents |

| Purity | ≥98.0% (GC) is commercially available |

Spectroscopic data is crucial for the identification and characterization of this compound. Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra provide detailed information about the molecular structure.[1][5] Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the characteristic vibrational modes of the functional groups present, such as the N-H stretching of the amine and the C-O-C stretching of the ether linkages.[1][6] Ultraviolet-Visible (UV-Vis) spectroscopy reveals the electronic absorption properties of the molecule, which can be modulated by cation binding.[7]

Synthesis of this compound: A Step-by-Step Protocol

The most common synthetic route to this compound involves a two-step process starting from dibenzo-18-crown-6: nitration followed by reduction.[1] This well-established methodology provides a reliable means of producing the desired amino-functionalized crown ether.

Experimental Protocol

Step 1: Nitration of Dibenzo-18-crown-6

-

Dissolution: Dissolve dibenzo-18-crown-6 in a suitable solvent, such as acetonitrile.[1]

-

Nitration: Add nitric acid to the solution. The reaction is typically carried out at room temperature with stirring.[1]

-

Work-up: After the reaction is complete, the product, 4'-nitrodibenzo-18-crown-6, can be isolated by precipitation or extraction. Purification is often achieved by recrystallization.

Step 2: Reduction of 4'-Nitrodibenzo-18-crown-6

-

Reduction: The nitro group of 4'-nitrodibenzo-18-crown-6 is reduced to an amino group using a reducing agent. Common choices include hydrazine with a Raney Nickel catalyst in a solvent like DMF.[1]

-

Isolation and Purification: The final product, this compound, is isolated from the reaction mixture. Purification can be performed by column chromatography or recrystallization to yield a pure product.

The workflow for the synthesis of this compound is illustrated in the diagram below.

Caption: Synthetic route to this compound.

Applications in Research and Development

The unique combination of a cation-binding macrocycle and a reactive amino group makes this compound a versatile tool in various scientific disciplines.

Ion-Selective Electrodes and Sensors

A primary application of this compound is in the development of ion-selective electrodes and sensors.[4][8] The crown ether cavity exhibits a high selectivity for certain cations, particularly potassium (K⁺) and lead (Pb²⁺) ions.[4] The amino group allows for the covalent attachment of the crown ether to a variety of surfaces, including gold nanoparticles and electrode materials.[9] This immobilization is a key step in fabricating robust and reusable sensors. The binding of a target cation within the crown ether cavity can be detected through various signal transduction mechanisms, such as changes in electrochemical potential, color, or fluorescence.[7][9]

The principle of an electrochemical sensor based on this compound is depicted in the following diagram.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 18-Crown-6 - Wikipedia [en.wikipedia.org]

- 3. Ion sensors with crown ether-functionalized nanodiamonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. avestia.com [avestia.com]

- 8. 4'-Aminobenzo-18-crown-6 [myskinrecipes.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of 4'-Aminodibenzo-18-crown-6

This guide provides a comprehensive overview of the synthetic pathway and purification strategies for 4'-Aminodibenzo-18-crown-6, a key intermediate in the development of advanced chemical sensors, ion-selective materials, and functionalized macrocyclic compounds. The narrative emphasizes the chemical principles behind each step, offering insights into experimental choices and validation protocols.

Introduction: The Significance of Functionalized Crown Ethers

Crown ethers, first synthesized by Charles Pedersen in 1967, are a class of macrocyclic polyethers renowned for their ability to selectively bind metal cations within their central hydrophilic cavity.[1] Dibenzo-18-crown-6 (DB18C6) is a foundational member of this family, featuring a rigid aromatic framework that enhances this selectivity.[2] The introduction of a reactive functional group, such as an amine, onto the dibenzo scaffold transforms the parent crown ether into a versatile building block. The amino group in this compound serves as a chemical handle for covalent attachment to polymers, nanoparticles, fluorescent probes, and biologically active molecules, enabling the creation of sophisticated materials for a range of applications, including drug delivery and the detection of toxic metals.[3][4][5]

The synthesis of this compound is a well-established, multi-step process that requires careful control of reaction conditions to achieve desired regioselectivity and yield. This guide details a reliable pathway from common starting materials to the highly pure final product.

Overall Synthetic Strategy

The synthesis of this compound is accomplished via a three-stage process. The journey begins with the construction of the dibenzo-18-crown-6 macrocycle, followed by electrophilic nitration to introduce a nitro group, and concludes with the reduction of this group to the target amine.

Figure 1: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of the Dibenzo-18-crown-6 Precursor

The foundational macrocycle is synthesized via a templated Williamson ether synthesis. This reaction involves the condensation of two catechol molecules with two molecules of bis(2-chloroethyl) ether.

Causality of Experimental Design: The choice of an alkali metal hydroxide, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is critical. The base deprotonates the phenolic hydroxyl groups of catechol, forming a more nucleophilic phenoxide. Concurrently, the alkali metal cation (Na⁺ or K⁺) acts as a template, organizing the acyclic polyether intermediates in a conformation that facilitates the final, high-yield ring-closure step.[6] The use of a high-boiling solvent like n-butanol allows the reaction to be conducted at elevated temperatures, ensuring a reasonable reaction rate.

Experimental Protocol: Synthesis of Dibenzo-18-crown-6

-

Reagents:

-

Catechol (3.00 moles)

-

Sodium Hydroxide (NaOH) pellets (3.05 moles initially, then another 3.05 moles)

-

Bis(2-chloroethyl) ether (1.55 moles)

-

n-Butanol (as solvent)

-

-

Procedure:

-

A large reaction flask equipped with a mechanical stirrer and reflux condenser is charged with catechol and n-butanol.

-

With stirring, add the first portion of sodium hydroxide pellets. The mixture is heated to reflux (approx. 115°C).

-

A solution of bis(2-chloroethyl) ether in n-butanol is added dropwise over a 2-hour period while maintaining reflux and vigorous stirring.

-

After the addition is complete, the mixture is refluxed for an additional hour.

-

The mixture is cooled to 90°C, and the second portion of sodium hydroxide pellets is added.

-

The mixture is brought back to reflux with stirring for another hour to ensure complete reaction.

-

Upon completion, the reaction is cooled, and the product is isolated and purified, typically by filtration and recrystallization from a suitable solvent like acetone.

-

-

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of catechol. The identity of the white, solid product can be confirmed by its melting point and spectroscopic analysis (NMR, IR).

Part 2: Regioselective Nitration of Dibenzo-18-crown-6

This step introduces a nitro group onto one of the benzene rings via electrophilic aromatic substitution. The ether oxygens are ortho-, para-directing activators. Controlling the reaction conditions is paramount to favor the formation of the mono-nitro product at the 4'-position and minimize the formation of dinitro isomers.

Causality of Experimental Design: The choice of nitrating agent significantly impacts selectivity. While potent agents like fuming nitric acid can lead to over-nitration and oxidative degradation, milder systems provide better control. A mixture of nitric acid (HNO₃) and acetic anhydride (Ac₂O) is an effective nitrating agent that has been shown to provide high selectivity for the trans-isomer in dinitration, which by extension suggests good control for mono-nitration.[1] The acetic anhydride reacts with nitric acid to form the highly electrophilic acetyl nitrate, which then nitrates the aromatic ring. Conducting the reaction at a controlled temperature is crucial to manage the reaction rate and enhance selectivity.

Experimental Protocol: Synthesis of 4'-Nitrodibenzo-18-crown-6

-

Reagents:

-

Dibenzo-18-crown-6 (DB18C6)

-

Nitric Acid (concentrated)

-

Acetic Anhydride

-

A suitable solvent like chloroform or acetic acid

-

-

Procedure:

-

DB18C6 is dissolved in the chosen solvent in a flask equipped with a magnetic stirrer and placed in a cooling bath (e.g., ice-water) to maintain a low temperature.

-

A pre-cooled mixture of nitric acid and acetic anhydride is added dropwise to the DB18C6 solution with vigorous stirring, ensuring the temperature does not rise significantly.

-

After the addition is complete, the reaction is stirred at a controlled temperature (e.g., 0-10°C) for several hours. Reaction progress is monitored by TLC.

-

Once the starting material is consumed, the reaction is quenched by carefully pouring the mixture over crushed ice.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with water to remove residual acid, and then with a cold solvent like ethanol to remove unreacted starting material.

-

The crude 4'-Nitrodibenzo-18-crown-6 is purified by recrystallization.

-

Part 3: Reduction to this compound

The final synthetic step is the reduction of the aromatic nitro group to a primary amine. Several methods are available, with catalytic hydrogenation being one of the cleanest and most efficient.

Causality of Experimental Design: Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Palladium on Carbon, Pd/C) is effective but requires specialized pressure equipment. A more accessible and highly effective alternative is transfer hydrogenation using hydrazine hydrate (N₂H₄·H₂O) as the hydrogen source and Raney Nickel as the catalyst.[3] This method is performed at atmospheric pressure and typically proceeds with high yield and clean conversion.

Sources

4'-Aminodibenzo-18-crown-6 CAS number and molecular weight

This guide provides a comprehensive technical overview of 4'-Aminodibenzo-18-crown-6, a specialized macrocyclic polyether. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties, synthesis, and applications of this compound, offering insights grounded in established scientific principles.

Core Molecular Attributes

This compound is a derivative of the well-known dibenzo-18-crown-6, featuring a strategic functionalization with an amino group. This modification is pivotal, as it provides a reactive handle for further chemical modifications, thereby expanding its utility in various scientific domains. The core attributes of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 126531-26-8 | [1] |

| Molecular Weight | 375.42 g/mol | [1] |

| Molecular Formula | C₂₀H₂₅NO₆ | [1] |

Synthesis and Molecular Architecture

The logical synthetic route would commence with the nitration of dibenzo-18-crown-6 to introduce a nitro group onto one of the benzene rings. This is followed by a reduction of the nitro group to the desired amine, yielding this compound.

Caption: Proposed synthetic pathway for this compound.

The molecular architecture of this compound is characterized by the central 18-crown-6 ring, which is responsible for its ion-complexing abilities. The two benzo groups impart rigidity to the structure, while the amino group offers a site for further functionalization.

Caption: Simplified 2D representation of this compound.

Applications in Research and Development

The unique structural features of this compound make it a valuable tool in various research and development applications. Its utility is largely derived from the synergistic combination of the ionophoric crown ether core and the reactive amino functionality.

Ion-Selective Sensing and Chelation

Crown ethers are renowned for their ability to selectively bind cations that fit within their central cavity. The 18-crown-6 framework is particularly adept at complexing with potassium ions (K⁺) due to the complementary size of the ion and the cavity[1][3]. The dibenzo substitution is known to influence the binding selectivity and affinity. The amino group can be used to immobilize the crown ether onto sensor surfaces or to conjugate it with chromophores or fluorophores for optical ion detection.

A study on the related 4'-aminobenzo-18-crown-6 demonstrated its use in the detection of lead ions (Pb²⁺) when functionalized with magnetic nanoparticles. It is plausible that this compound could be similarly employed for the selective detection and extraction of various metal ions.

Supramolecular Chemistry and Host-Guest Systems

The well-defined cavity of this compound makes it an excellent building block in supramolecular chemistry for the construction of host-guest systems[3]. The amino group can serve as a key linkage point for creating more complex molecular architectures, such as rotaxanes and catenanes. These intricate assemblies have potential applications in molecular machinery and advanced materials.

Drug Delivery and Bio-conjugation

The ability of crown ethers to form stable complexes with certain drug molecules can enhance their solubility and bioavailability[1]. The amino group on this compound provides a convenient point of attachment for conjugating the crown ether to drug molecules, targeting ligands, or biocompatible polymers. This approach can be utilized to develop sophisticated drug delivery systems with improved therapeutic efficacy. For instance, a study on a crown ether-based amphiphilic copolymer demonstrated its potential in the K⁺-responsive release of doxorubicin[2].

Caption: A conceptual workflow for the fabrication of an ion-selective electrode.

Experimental Protocol: Spectrophotometric Titration for Metal Ion Binding

The following is a generalized protocol for assessing the metal ion binding properties of this compound using UV-Vis spectrophotometry. This method relies on the change in the absorbance spectrum of the crown ether upon complexation with a metal ion.

Materials:

-

This compound

-

A suitable solvent (e.g., acetonitrile, methanol)

-

A series of metal salts (e.g., KCl, NaCl, LiCl)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 x 10⁻⁴ M).

-

Prepare stock solutions of the metal salts in the same solvent at a higher concentration (e.g., 1 x 10⁻² M).

-

Record the UV-Vis spectrum of the this compound solution alone.

-

Perform a titration by adding small, precise aliquots of a metal salt solution to the crown ether solution in the cuvette.

-

Record the UV-Vis spectrum after each addition, ensuring thorough mixing and temperature equilibration.

-

Monitor the changes in the absorbance spectrum, such as a shift in the wavelength of maximum absorbance (λ_max) or a change in the absorbance intensity.

-

Plot the change in absorbance against the molar ratio of the metal ion to the crown ether.

-

Analyze the titration curve to determine the stoichiometry of the complex and the binding constant.

This experimental approach provides valuable quantitative data on the ion selectivity and binding affinity of this compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, information for related crown ethers can provide guidance. Generally, it is recommended to:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile and valuable molecule for researchers and scientists in various fields. Its unique combination of a rigid, ion-selective crown ether core and a reactive amino group opens up a wide range of possibilities for the development of novel sensors, supramolecular assemblies, and drug delivery systems. While specific literature on this particular dibenzo derivative is limited, its properties and applications can be reasonably extrapolated from its mono-benzo analogue and the broader family of crown ethers. Further research into the specific characteristics and applications of this compound is warranted to fully unlock its potential.

References

-

MySkinRecipes. 4'-Aminobenzo-18-crown-6. [Link]

-

PubChem. 4'-Aminobenzo-18-crown-6. [Link]

-

Avestia. Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. [Link]

-

MDPI. Synthesis and Complexing Ability of a New Type of Molecular Clips Based on Diaza-18-crown-6 or Diamino-Dibenzo-18-crown-6 with Pendant p-tert-butylcalixarenes. [Link]

-

ResearchGate. Synthesis of amido type liquid crystalline crown ethers containing dibenzo-18-crown-6 and dibenzo-14-crown-4 units. [Link]

-

Synthesis of dibenzo-18-crown-6 ether containing pyrimidine derivatives. [Link]

-

Dibenzo-18-crown-6 selectivity for alkali metal cations in aqueous solution. [Link]

-

PubMed Central. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. [Link]

-

NMR and computational studies of ammonium ion binding to dibenzo-18-crown-6. [Link]

-

MDPI. Preparation and Properties of Three Plasticiser-Free Novel Di-benzo-18-Crown-6 Aldimine-Derived Lead(II) Ion-Selective Electrodes. [Link]

-

ResearchGate. (PDF) Synthesis and evaluation of dibenzo-18 -crown -6 ether containing hydrazone derivative as antibacterial drug derivatives. [Link]

-

National Center for Biotechnology Information. Novel Crown Ether-Functionalized Fusidic Acid Butyl Ester: Synthesis, Biological Evaluation, In Silico ADMET, and Molecular Docking Studies. [Link]

-

European Pharmaceutical Review. Applications in drug development. [Link]

-

National Center for Biotechnology Information. K+-Responsive Crown Ether-Based Amphiphilic Copolymer: Synthesis and Application in the Release of Drugs and Au Nanoparticles. [Link]

Sources

An In-depth Technical Guide on the Crystal Structure of 4'-Aminodibenzo-18-crown-6 Complexes

Introduction: The Significance of Functionalized Crown Ethers in Supramolecular Chemistry

Crown ethers, a class of macrocyclic polyethers, have revolutionized the field of supramolecular chemistry since their discovery by Charles Pedersen. Their unique ability to selectively bind cations within their central cavity, governed by the principle of host-guest chemistry, has led to their widespread application in areas ranging from phase transfer catalysis to the development of ion-selective sensors. The parent dibenzo-18-crown-6 (DB18C6) is a well-studied host, known for its affinity for potassium ions, a consequence of the complementary size of the cation and the crown's cavity.[1]

The strategic functionalization of the dibenzo moiety of DB18C6 opens up new avenues for tailoring its complexation behavior and for introducing additional functionalities. The introduction of an amino group at the 4'-position to yield 4'-Aminodibenzo-18-crown-6 (ADB18C6) is of particular interest. This modification not only influences the electronic properties of the aromatic rings and, consequently, the binding affinity of the crown ether cavity, but it also provides a reactive handle for further chemical modifications, such as the attachment of chromophores, fluorophores, or for immobilization onto solid supports.[2] Understanding the crystal structure of ADB18C6 complexes is paramount for elucidating the nuanced effects of the amino substituent on host-guest interactions and the resulting solid-state architecture. This guide provides a comprehensive overview of the synthesis, complexation, and crystal structure of this compound complexes, aimed at researchers, scientists, and drug development professionals.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available dibenzo-18-crown-6. This process involves the nitration of one of the benzene rings, followed by the reduction of the nitro group to an amine.

Step 1: Nitration of Dibenzo-18-crown-6

The introduction of a nitro group onto the aromatic ring is a critical first step. The reaction conditions must be carefully controlled to favor the formation of the mono-nitro derivative over di-nitro or other polysubstituted products.

-

Causality of Experimental Choices: The use of a mild nitrating agent and a suitable solvent is crucial for achieving mono-substitution. The presence of metal nitrates, such as lanthanide nitrates, has been shown to influence the isomeric distribution of the products. The choice of solvent can also affect the selectivity of the reaction.

Step 2: Reduction of 4'-Nitrodibenzo-18-crown-6

The subsequent reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation or the use of reducing agents like hydrazine hydrate in the presence of a catalyst are common methods.[3][4]

-

Trustworthiness of the Protocol: The reduction using hydrazine hydrate and a palladium on carbon (Pd/C) catalyst is a well-established and reliable method for the chemoselective reduction of nitroarenes without affecting other functional groups, ensuring a high yield of the desired amino-crown ether.[3]

Caption: Synthetic pathway for this compound.

Crystal Structure of Amino-Dibenzo-18-crown-6 Complexes: A Deep Dive

The crystal structure of crown ether complexes is most accurately determined by single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, and the overall three-dimensional arrangement of the host-guest complex and its packing in the crystal lattice.

Complexation with Alkali Metal Cations

The introduction of amino groups onto the dibenzo moiety influences the complexation with alkali metal cations. The electron-donating nature of the amino group increases the electron density on the catechol oxygen atoms, which can enhance the binding affinity for cations compared to the unsubstituted dibenzo-18-crown-6.

In the crystal structures of tetranitro-dibenzo[5]crown-6 with alkali metal iodides (Na⁺, K⁺, Rb⁺, and Cs⁺), all the metal ions are coordinated by the six oxygen atoms of the crown ether cavity.[7] The coordination is further supplemented by interactions with the nitro groups and solvent molecules (acetonitrile). The conformation of the crown ether and the overall crystal packing are significantly influenced by the size of the cation. For instance, with smaller cations like Na⁺ and K⁺, monomeric complexes are formed, while with the larger Rb⁺, a dimeric structure is observed, and with Cs⁺, a one-dimensional polymeric network is formed.[7]

It can be extrapolated that in a this compound complex, the amino group would likely participate in hydrogen bonding interactions with the counter-anion or solvent molecules, further stabilizing the crystal lattice.

Quantitative Crystallographic Data

The following table summarizes selected crystallographic data for the complexes of tetranitro-dibenzo[5]crown-6 (1) with various alkali metal iodides, providing a model for the expected structural parameters in related amino-dibenzo-crown ether complexes.[6]

| Complex | Cation | Average M⁺-O Distance (Å) | Dihedral Angle between Phenyl Rings (°) |

| [Na(1)I]·3CH₃CN | Na⁺ | 2.69 | 123 |

| [K(1)I]·4CH₃CN | K⁺ | 2.81 | 124 |

| [Rb(1)I]·3CH₃CN | Rb⁺ | 3.02 | 139 |

| [Cs(1)I] | Cs⁺ | 3.24 | 130 |

Data extracted from the supplementary information of CrystEngComm, 2022, 24, 4983-4992.[6]

Experimental Protocols

Protocol 1: Synthesis of 4',4''-Diaminodibenzo-18-crown-6 (as a model for the reduction step)

This protocol is adapted from a literature procedure for the synthesis of the diamino derivative and illustrates the general method for the reduction of a nitro-dibenzo-crown ether.[8]

-

Dissolution: Dissolve 4',4''-dinitrodibenzo-18-crown-6 in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Hydrazine Addition: Add hydrazine hydrate dropwise to the reaction mixture at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Filtration: Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

-

Workup: Evaporate the solvent from the filtrate under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure diaminodibenzo-18-crown-6.

Protocol 2: General Procedure for the Crystallization of Crown Ether Complexes

Growing single crystals suitable for X-ray diffraction requires careful control of crystallization conditions.

-

Solubilization: Dissolve the this compound and the guest salt (e.g., an alkali metal halide) in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile). Gentle heating may be required to achieve complete dissolution.

-

Slow Evaporation: Allow the solvent to evaporate slowly from an open or partially covered vial in a vibration-free environment. This is one of the simplest and most common crystallization techniques.

-

Vapor Diffusion: Place the solution of the complex in a small open vial, and place this vial inside a larger sealed container that contains a more volatile solvent in which the complex is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution of the complex will gradually decrease its solubility, promoting crystal growth.

-

Slow Cooling: If the complex is significantly more soluble at higher temperatures, a saturated solution can be prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower temperatures in a refrigerator or freezer.

-

Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested from the mother liquor and can be washed with a small amount of cold solvent before being dried.

Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound complexes.

Conclusion and Future Outlook

The introduction of an amino group to the dibenzo-18-crown-6 framework provides a versatile platform for the development of novel supramolecular systems. While detailed crystallographic data for mono-amino derivatives remain to be fully explored in the public literature, the analysis of related poly-substituted analogues provides a strong foundation for understanding their structural chemistry. The synthetic protocols outlined in this guide offer a reliable pathway for the preparation of these valuable compounds. Future research in this area will undoubtedly focus on the synthesis and crystallographic characterization of a wider range of this compound complexes with diverse cationic and neutral guests. Such studies will not only expand our fundamental understanding of host-guest interactions but also pave the way for the rational design of new materials with applications in sensing, separation science, and drug delivery.

References

-

Kalishevich, V.S., Grin', A.I., & Timofeev, O.S. (1993). Nitration of crown-ether di-benz-18-crown-6 in the presence of rare earth nitrates. Zhurnal Organicheskoj Khimii, 29(1), 179-183. [Link]

-

Kozinskaya, L. K., & Tadjiev, A. B. (2020). SYNTHESIS OF TERTIARY ACETYLENIC ALCOHOLS DIBENZO-18-CROWN-6 FROM 4´, 4´´-DIAMINODIBENZO-18-CROWN-6. Universum: химия и биология, (11 (77)). [Link]

-

Yamaguchi, T., et al. (2022). Tetranitro- and tetraamino-dibenzo[5]crown-6-ether derivatives: complexes for alkali metal ions, redox potentials, crystal structures, molecular sorption, and proton conducting behaviours. CrystEngComm, 24(27), 4983-4992. [Link]

-

Deshmukh, M. B., et al. (2011). Synthesis of dibenzo-18-crown-6 ether containing pyrimidine derivatives. Der Pharma Chemica, 3(6), 484-489. [Link]

-

Yamaguchi, T., et al. (2022). Supplementary Information for: Tetranitro- and tetraamino-dibenzo[5]crown-6-ether derivatives: complexes for alkali metal ions, redox potentials, crystal structures, molecular sorption, and proton conducting behaviours. Royal Society of Chemistry. [Link]

-

Deshmukh, M. B., et al. (2010). Synthesis and evaluation of dibenzo-18-crown-6 ether containing hydrazone derivative as antibacterial drug derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 437-441. [Link]

-

Hutton, A. T., & Williams, P. A. (2008). Dibenzo-18-crown-6. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2001. [Link]

-

Andreev, S. A., et al. (2001). Nitration Mechanism of Dibenzo-18-crown-6 with Potassium Nitrate in Polyphosphoric Acid Alkylation with Substituted Phenacyl. Russian Journal of General Chemistry, 71(9), 1393-1396. [Link]

-

Kim, K. S., et al. (2010). Dibenzo-18-crown-6 selectivity for alkali metal cations in aqueous solution. Bulletin of the Korean Chemical Society, 31(5), 1263-1268. [Link]

-

Fonari, M. S., et al. (1995). Structure of host-guest molecular complexes of dicyclohexano-18-crown-6 cis-isomers with 4-aminobenzoic acid. Journal of Inclusion Phenomena and Molecular Recognition in Chemistry, 21(1-4), 245-262. [Link]

-

Dutta, S., et al. (2022). Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′-[di-t-butyldicyclohexano]-18-crown-6. Reaction Chemistry & Engineering, 7(4), 845-853. [Link]

-

Kulygina, E., et al. (2023). Synthesis and Complexing Ability of a New Type of Molecular Clips Based on Diaza-18-crown-6 or Diamino-Dibenzo-18-crown-6 with Pendant p-tert-butylcalixarenes. Chemistry Proceedings, 14(1), 8. [Link]

-

Pedersen, C. J. (1988). The Discovery of Crown Ethers (Nobel Lecture). Angewandte Chemie International Edition in English, 27(8), 1021-1027. [Link]

-

Li, F., Frett, B., & Li, H. Y. (2014). Selective reduction of halogenated nitroarenes with hydrazine hydrate in the presence of Pd/C. Synlett, 25(10), 1403-1408. [Link]

-

Costantini, M., & D'Alpaos, M. (1988). Top view of the crystal structures of 18-crown-6 and of its complexes with Na⁺, K⁺, Rb⁺ and Cs⁺ reported in Fig. 8; a shows the distances in angstroms between the ethereal oxygen atoms and the centroid of the six oxygens; b–e give the observed M–O distances. Inorganica Chimica Acta, 146(1), 7-13. [Link]

-

Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408. [Link]

-

Gherman, A. M., et al. (2022). Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. Molecules, 27(24), 8820. [Link]

-

Wikipedia contributors. (2023). 18-Crown-6. Wikipedia, The Free Encyclopedia. [Link]

-

Chemistry Made Simple. (2022, July 17). Making 18-crown-6 - Crown Ethers [Video]. YouTube. [Link]

-

German, K. E., et al. (2022). Ammonium 18-crown-6 complexes with tetrahedral monoanions: X-ray, thermal and comparative analysis of non-covalent interactions. CrystEngComm, 24(39), 6991-7001. [Link]

-

Albadi, J., et al. (2019). Chemoselective Reduction of Nitroarenes with Hydrazine Over a Highly Active Alumina-Supported Cobalt Nanocatalyst. Acta Chimica Slovenica, 66(3), 740-744. [Link]

-

Deshmukh, J. H., et al. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS) – 4 – (7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate. Journal of Chemical and Pharmaceutical Research, 3(3), 706-712. [Link]

-

Hussain, I., et al. (2014). Synthesis, Characterization and X-Ray Crystal Structure of Copper Complex with 18-Crown-6. Asian Journal of Chemistry, 26(12), 3953-3957. [Link]

-

Jyothi, T. M., et al. (1999). Reduction of Aromatic Nitro Compounds with Hydrazine Hydrate over a CeO 2 –SnO 2 Catalyst. Journal of Chemical Research, 1999(10), 674-675. [Link]

Sources

- 1. repository.qu.edu.iq [repository.qu.edu.iq]

- 2. 4′-氨基苯并-18-冠-6 technical | Sigma-Aldrich [sigmaaldrich.com]

- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]

- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 18-Crown-6 - Wikipedia [en.wikipedia.org]

- 6. Tetranitro- and tetraamino-dibenzo[18]crown-6-ether derivatives: complexes for alkali metal ions, redox potentials, crystal structures, molecular sorption, and proton conducting behaviours - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. cyberleninka.ru [cyberleninka.ru]

A Senior Application Scientist's In-depth Technical Guide to Theoretical Studies and Molecular Modeling of 4'-Aminodibenzo-18-crown-6

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The advent of crown ethers has irrevocably shaped the landscape of supramolecular chemistry and host-guest interactions. Among these, 4'-Aminodibenzo-18-crown-6 (4'-ADB18C6) presents a particularly compelling case for theoretical and molecular modeling exploration. The strategic placement of an amino group on the dibenzo-18-crown-6 scaffold introduces a site for functionalization and modulates the electronic properties of the entire molecule. This guide provides a comprehensive overview of the theoretical approaches and molecular modeling techniques pertinent to understanding and predicting the behavior of 4'-ADB18C6, drawing upon established principles from its parent compound, dibenzo-18-crown-6 (DB18C6).

Introduction: The Significance of this compound

Dibenzo-18-crown-6 is a well-studied crown ether known for its ability to form stable complexes with various cations, particularly alkali and alkaline earth metals.[1] The introduction of an amino group at the 4'-position of one of the benzene rings creates this compound, a derivative with enhanced potential for a range of applications. This functionalization allows for the covalent attachment of other molecules, such as fluorophores, chromophores, or pharmacologically active moieties, making it a versatile building block in the design of sensors, molecular switches, and targeted drug delivery systems.[2]

The core of its utility lies in its ability to selectively bind cations. This selectivity is a delicate interplay of factors including the size of the cation relative to the crown ether's cavity, the charge of the cation, and the nature of the solvent environment.[3] Theoretical and molecular modeling studies are indispensable for dissecting these intricate interactions and providing predictive insights that can guide experimental design.

Computational Methodologies: The Theoretical Chemist's Toolkit

A robust theoretical investigation of 4'-ADB18C6 and its complexes necessitates a multi-faceted computational approach. The choice of methodology is dictated by the specific properties being investigated, balancing computational cost with desired accuracy.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse for studying crown ether systems due to its favorable balance of accuracy and computational efficiency.[4][5][6][7]

Core Principles: DFT methods calculate the electronic structure of a molecule by focusing on the electron density rather than the complex many-electron wavefunction. The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results.

Typical Protocol for 4'-ADB18C6 Analysis:

-

Geometry Optimization: The first step is to find the minimum energy structure (the most stable conformation) of the molecule. For 4'-ADB18C6, this involves exploring the various possible orientations of the ethylene glycol chains and the amino group.

-

Frequency Calculations: Once an optimized geometry is obtained, frequency calculations are performed to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Cation Complexation: To model the interaction with a cation (e.g., K⁺, Na⁺, NH₄⁺), the cation is placed within the crown ether cavity, and the geometry of the complex is optimized.

-

Binding Energy Calculation: The binding energy (ΔE_bind) is a key metric for the stability of the complex and is calculated as:

ΔE_bind = E_complex - (E_crown + E_cation)

where E_complex is the energy of the optimized complex, E_crown is the energy of the optimized 4'-ADB18C6, and E_cation is the energy of the cation. A more negative binding energy indicates a more stable complex.

Recommended Functionals and Basis Sets:

-

Functionals: B3LYP is a widely used hybrid functional that often provides a good starting point. For more accurate binding energies, dispersion-corrected functionals such as B3LYP-D3 or ωB97X-D are recommended to properly account for the non-covalent interactions that are crucial in host-guest systems.

-

Basis Sets: Pople-style basis sets like 6-31+G(d) or 6-311++G(d,p) are commonly employed.[3] The inclusion of diffuse functions (+) is important for describing the diffuse electron density of anions and the non-covalent interactions, while polarization functions (d,p) allow for more flexibility in describing the shape of the electron clouds.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the system at 0 K, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of 4'-ADB18C6 and its complexes at finite temperatures.

Core Principles: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements over time. This provides a detailed view of conformational changes, solvent effects, and the kinetics of complexation and decomplexation.

Workflow for MD Simulations of 4'-ADB18C6:

Caption: A typical workflow for a molecular dynamics simulation study.

Molecular Structure and Conformational Analysis

The conformation of the crown ether is a critical determinant of its binding properties. For DB18C6, a "W-shaped" open conformer has been identified as a low-energy structure.[4][5] The addition of the amino group in 4'-ADB18C6 is not expected to drastically alter the overall conformational landscape of the crown ether backbone, but it can influence the local electronic environment and participate in hydrogen bonding, which could subtly affect the relative energies of different conformers.

Cation Complexation: A Dance of Selectivity

The ability of 4'-ADB18C6 to selectively bind specific cations is at the heart of its functionality. Theoretical studies can provide a quantitative understanding of this selectivity.

Factors Governing Cation Selectivity

-

Size Fit: The "size-fit" concept, while a useful initial guide, is an oversimplification.[3] While K⁺ is often considered a good fit for the 18-crown-6 cavity, both smaller (e.g., Na⁺) and larger (e.g., Cs⁺) cations can also form stable complexes.

-

Electrostatic Interactions: The primary driving force for complexation is the electrostatic interaction between the positively charged cation and the lone pairs of the oxygen atoms in the crown ether ring.[5]

-

Solvation Effects: The binding selectivity observed in solution is often different from that in the gas phase.[3] This is because the solvent molecules compete with the crown ether to solvate the cation. A proper theoretical treatment must account for these solvation effects, either through explicit solvent molecules in MD simulations or through implicit continuum solvation models (e.g., CPCM) in DFT calculations.[1][3]

The Role of the Amino Group

The amino group in 4'-ADB18C6 can influence cation binding in several ways:

-

Electronic Effects: The amino group is an electron-donating group, which increases the electron density on the benzene ring and, to a lesser extent, on the ether oxygen atoms. This can enhance the electrostatic attraction to cations.

-

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, potentially interacting with anions or solvent molecules.

-

Steric Hindrance: Depending on its orientation, the amino group could introduce some steric hindrance, although this is likely to be a minor effect for cations residing within the crown ether cavity.

A Case Study: Ammonium (NH₄⁺) Complexation

The complexation of the ammonium ion is of particular interest due to its biological relevance. DFT calculations have shown that NH₄⁺ forms strong complexes with DB18C6, with the ammonium ion's hydrogen atoms forming hydrogen bonds with the ether oxygen atoms.[4][7] For 4'-ADB18C6, this interaction is expected to be similarly strong, if not slightly stronger, due to the electronic effects of the amino group.

Table 1: Calculated Binding Energies (kcal/mol) for Cation-DB18C6 Complexes

| Cation | Gas Phase Binding Energy (DFT) |

| Li⁺ | Strongest |

| Na⁺ | Intermediate |

| K⁺ | Weaker than Na⁺ |

| NH₄⁺ | Strong |

Note: This table presents a qualitative summary based on trends reported in the literature for DB18C6.[3][7] The exact values will depend on the level of theory and the specific conformer studied.

Potential Applications in Drug Development

The insights gained from theoretical and molecular modeling of 4'-ADB18C6 can be leveraged in several areas of drug development:

-

Targeted Drug Delivery: By functionalizing the amino group with a targeting ligand, 4'-ADB18C6 could be used to deliver a payload (e.g., a radioactive cation for imaging or therapy) to a specific biological target.

-

Ion Channel Mimics: The ability to transport cations across membranes is a key function of ion channels. Crown ethers have been investigated as simplified mimics of these biological systems.[2]

-

Biosensors: The selective binding of a specific cation can be transduced into a detectable signal (e.g., a change in fluorescence) by attaching a reporter molecule to the amino group.

Summary and Future Directions

Theoretical studies and molecular modeling provide a powerful and indispensable framework for understanding the structure, dynamics, and function of this compound. DFT calculations can elucidate the energetics of cation binding and the influence of the amino substituent, while MD simulations can provide insights into the behavior of the system in a more realistic, solvated environment.

Future research in this area will likely focus on:

-

More accurate and efficient computational methods: The development of new functionals and algorithms will allow for the study of larger and more complex systems.

-

Multi-scale modeling: Combining quantum mechanical methods for the core host-guest interaction with classical force fields for the surrounding environment will provide a more complete picture of the system's behavior.

-

Design of novel derivatives: The insights from theoretical studies can be used to rationally design new 4'-ADB18C6 derivatives with tailored properties for specific applications.

By integrating theoretical and experimental approaches, the full potential of this compound and related compounds in materials science, analytical chemistry, and medicine can be realized.

References

-

Shope, B., & Magers, D. B. (2023). NMR and computational studies of ammonium ion binding to dibenzo-18-crown-6. Structural Chemistry, 34(2), 713-722. [Link]

-

Zubke, O. A., et al. (2023). Synthesis and Complexing Ability of a New Type of Molecular Clips Based on Diaza-18-crown-6 or Diamino-Dibenzo-18-crown-6 with Pendant p-tert-butylcalix[6]arenes. MDPI. [Link]

- Glendening, E. D., Feller, D., & Thompson, M. A. (2010). An ab initio investigation of the structure and alkali metal cation selectivity of 18-crown-6. The Journal of Physical Chemistry A, 114(2), 1071-1081.

-

National Science Foundation. (2022). NMR and computational studies of ammonium ion binding to dibenzo-18-crown-6. [Link]

- Lee, S. L., et al. (2012). Dibenzo-18-crown-6 selectivity for alkali metal cations in aqueous solution. Journal of the Chinese Chemical Society, 59(1), 73-78.

-

Kim, J., et al. (2012). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. BMC Structural Biology, 12(1), 1-8. [Link]

-

Wikipedia. (n.d.). 18-Crown-6. [Link]

-

Makrlík, E., Toman, P., & Vaňura, P. (2013). Complexation of the ammonium cation with dibenzo-18-crown-6: extraction and DFT study. Acta Chimica Slovenica, 60(1), 193-197. [Link]

-

PubChem. (n.d.). 4'-Aminobenzo-18-crown-6. [Link]

-

Gherman, A. M., et al. (2022). Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-crown-6 Ether. MDPI. [Link]

- Kilic, T., et al. (2007). Experimental, Theoretical and Biological Activity Study on the Acyl-Substituted Benzo-18-crown-6, Dibenzo-18-crown-6 and Dibenzo-24-crown-8. Journal of the Korean Chemical Society, 51(5), 454-460.

-

Shishkina, L. N., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. ScienceOpen. [Link]

Sources

- 1. repository.qu.edu.iq [repository.qu.edu.iq]

- 2. mdpi.com [mdpi.com]

- 3. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. collaborate.princeton.edu [collaborate.princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. NMR and computational studies of ammonium ion binding to dibenzo-18-crown-6 | NSF Public Access Repository [par.nsf.gov]

- 7. Complexation of the ammonium cation with dibenzo-18-crown-6: extraction and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of Intelligent Macrocycles: A Technical History of Aminocrown Ethers

Abstract

This technical guide charts the discovery and historical development of aminocrown ethers, a pivotal class of functionalized macrocycles that evolved from the foundational work on crown ethers. We delve into the serendipitous discovery that launched the field of host-guest chemistry and trace the logical progression toward incorporating nitrogen atoms into the macrocyclic framework. This introduction of the amino moiety bestowed "smart" properties upon the classic crown ether, enabling pH-switchable complexation, providing a covalent handle for immobilization, and creating sophisticated architectures like lariat ethers. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the key synthetic milestones, a quantitative comparison of cation binding affinities, detailed experimental protocols for seminal aminocrown ethers, and an analysis of their burgeoning applications in biomedical science, from ion-selective sensors to advanced drug delivery systems.

The Dawn of Host-Guest Chemistry: Pedersen's Serendipitous Discovery

The history of aminocrown ethers begins with the discovery of their parent compounds, the crown ethers. In 1961, working as a research chemist at DuPont, Charles J. Pedersen was attempting to synthesize a multidentate phenolic ligand to complex vanadium ions.[1][2] During the purification of a reaction involving catechol and bis(2-chloroethyl)ether, he isolated a small quantity of a white, crystalline byproduct in a mere 0.4% yield.[2][3] This substance, dibenzo-18-crown-6, exhibited a property then unheard of for a neutral synthetic compound: it could solubilize sodium salts in organic solvents.[3]

Pedersen astutely realized that the cyclic polyether's central cavity, lined with electronegative oxygen atoms, was trapping the sodium cation through ion-dipole interactions.[1] He named the molecule a "crown" ether due to its shape when complexing a metal ion.[3] This accidental discovery, published in a landmark 1967 paper in the Journal of the American Chemical Society, laid the groundwork for the field of supramolecular chemistry.[4][5][6] Pedersen's work, which detailed the synthesis of over 50 crown ethers and their selective affinity for cations based on the "size-fit" principle, earned him a share of the 1987 Nobel Prize in Chemistry alongside Jean-Marie Lehn and Donald J. Cram, who expanded upon his foundational discoveries to create more complex three-dimensional hosts (cryptands) and establish the principles of "host-guest chemistry".[7][8][9]

The Logical Evolution: Incorporating the Amino Group

Following Pedersen's discovery, the logical next step was to functionalize the crown ether framework to impart new properties and expand its utility. The incorporation of nitrogen atoms, creating aminocrown ethers, was a particularly transformative development. This modification can be broadly categorized into two structural classes:

-

Substituted Crown Ethers: Where an amino group is attached to the periphery of the macrocycle, often on a benzene ring (e.g., 4'-aminobenzo-15-crown-5).

-

Aza-Crown Ethers: Where one or more oxygen atoms in the macrocyclic ring are replaced by nitrogen atoms (e.g., 4,13-diaza-18-crown-6).

The introduction of the amino group fundamentally alters the macrocycle's character. The nitrogen's lone pair of electrons can participate in cation coordination, enhancing binding affinity.[2] Furthermore, the basicity of the amine allows for pH-dependent protonation and deprotonation, creating a "switch" that can turn cation binding on or off.[10] This feature is paramount for applications requiring controlled release, such as drug delivery. Finally, the primary or secondary amine serves as a versatile reactive handle for covalently linking the crown ether to polymers, solid supports, or biologically active molecules.[10]

A pivotal advancement in this area was the development of lariat ethers by George W. Gokel and his group in the 1980s.[1][7] These are aza-crown ethers possessing a sidearm (the "lariat") containing an additional donor group. This sidearm can swing over the macrocycle's cavity, providing three-dimensional coordination to the complexed cation and significantly enhancing both the stability and selectivity of binding.[1][7]

Caption: Key milestones in the development of aminocrown ethers.

Synthetic Methodologies: Building the Macrocycle

The synthesis of aminocrown ethers relies on variations of classical organic reactions, adapted for the unique challenge of macrocyclization, where high-dilution techniques are often essential to favor intramolecular ring closure over intermolecular polymerization.

Synthesis of Benzo-Aminocrown Ethers

A common and reliable method for synthesizing benzo-aminocrown ethers involves a two-step process starting from the corresponding benzo-crown ether. This is exemplified by the synthesis of 4'-aminobenzo-15-crown-5.

Caption: Workflow for synthesizing 4'-aminobenzo-15-crown-5.

Experimental Protocol: Synthesis of 4'-Aminobenzo-15-crown-5 [9]

-

Step 1: Nitration of Benzo-15-crown-5.

-

Dissolve benzo-15-crown-5 (1.0 eq) in a mixture of glacial acetic acid and chloroform.

-

Cool the mixture in an ice bath.

-

Add 70% nitric acid (HNO₃) dropwise over 30 minutes while maintaining the temperature.

-

Allow the mixture to stir at room temperature for 24 hours.

-

Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer. Extract the aqueous layer with chloroform.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the resulting yellow residue from ethanol to yield 4'-nitrobenzo-15-crown-5 as a white solid.

-

-

Step 2: Reduction to 4'-Aminobenzo-15-crown-5.

-

In a round-bottom flask, combine 4'-nitrobenzo-15-crown-5 (1.0 eq) and 10% Palladium on carbon (Pd/C) catalyst in 1,4-dioxane.

-

Heat the mixture to reflux.

-

Add hydrazine hydrate dropwise to the refluxing solution.

-

Continue refluxing for 3 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization to obtain pure 4'-aminobenzo-15-crown-5.

-

Synthesis of Diaza-Crown Ethers

The synthesis of diaza-crown ethers, where nitrogen atoms are integral to the macrocyclic ring, requires a different strategy. The procedure detailed by Gatto, Miller, and Gokel in Organic Syntheses is a robust and widely cited method for preparing 4,13-diaza-18-crown-6, a key precursor for many lariat ethers.[4] It involves the protection of the amine, a cyclization step, and subsequent deprotection.

Experimental Protocol: Synthesis of 4,13-Diaza-18-crown-6 [4]

-

Step 1: Synthesis of N,N'-Dibenzyl Protected Precursor.

-

React 1,10-dibenzyl-4,7-dioxa-1,10-diazadecane (1.0 eq) with 1,2-bis(2-iodoethoxy)ethane (1.2 eq) in acetonitrile.

-

Add anhydrous sodium carbonate (Na₂CO₃, ~5 eq) as a base and sodium iodide (NaI, 0.5 eq) as a catalyst.

-

Heat the mixture at reflux with vigorous mechanical stirring for approximately 21 hours. Causality Note: The use of NaI facilitates an in-situ Finkelstein reaction, converting less reactive chloro-precursors to more reactive iodo-intermediates if used, and enhances the overall reaction rate. The cyclization does not require high-dilution conditions in this specific procedure, which is a significant practical advantage.

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude solid by recrystallization from an acetone-dioxane mixture to yield N,N'-dibenzyl-4,13-diaza-18-crown-6.

-

-

Step 2: Deprotection via Hydrogenolysis.

-

Dissolve N,N'-dibenzyl-4,13-diaza-18-crown-6 (1.0 eq) in absolute ethanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to hydrogenation in a Parr apparatus under hydrogen pressure (e.g., 60 psi) at room temperature for 72 hours.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

Recrystallize the resulting solid from hexanes to yield pure 4,13-diaza-18-crown-6 as a white crystalline solid.

-

Physicochemical Properties and Cation Selectivity

The defining characteristic of a crown ether is its ability to selectively bind cations. This selectivity is governed by a combination of factors, including the relative sizes of the cation and the crown's cavity, the number and type of donor atoms, and the solvent. The introduction of an amino group adds layers of complexity and tunability. An electron-donating amino group on a benzo moiety increases the electron density of the catechol oxygens, strengthening the ion-dipole interactions and enhancing binding affinity compared to an electron-withdrawing nitro group.[2]

The table below summarizes the stability constants (log Kₛ) for the complexation of various cations by representative crown and aminocrown ethers in methanol, illustrating the effects of ring size and nitrogen substitution.

| Macrocycle | Cavity Size (Å) | Li⁺ | Na⁺ | K⁺ | Rb⁺ | Cs⁺ |

| 15-Crown-5 | 1.7 - 2.2 | 2.59 | 3.25 | 2.65 | 2.15 | 1.90 |

| 4'-Amino-benzo-15-crown-5 | 1.7 - 2.2 | - | 3.41 | 3.18 | - | - |

| 18-Crown-6 | 2.6 - 3.2 | 4.29 | 4.30 | 6.05 | 5.30 | 4.75 |

| 4,13-Diaza-18-crown-6 | 2.6 - 3.2 | <2 | 3.90 | 4.35 | 3.50 | 3.45 |

Data compiled from multiple sources. Absolute values can vary with experimental conditions (solvent, temperature, method).

As the data shows, 15-membered crowns exhibit a preference for Na⁺, while the larger 18-membered rings show peak selectivity for K⁺, which has a complementary ionic radius. The presence of the amino group in 4'-aminobenzo-15-crown-5 slightly enhances the binding of Na⁺ compared to the parent 15-crown-5. Replacing two oxygen atoms with nitrogen atoms in diaza-18-crown-6 generally lowers the stability constants for alkali metals compared to 18-crown-6, as the N-H protons can reduce the effective basicity of the nitrogen donor. However, these nitrogen sites are crucial for forming lariat ethers and for binding transition metals.

Applications in Drug Development and Biomedical Research

The unique properties of aminocrown ethers make them highly attractive candidates for biomedical applications, particularly in drug delivery and diagnostics. Their ability to act as ionophores, form host-guest complexes, and respond to physiological stimuli is being actively explored.

Ionophores and Synthetic Ion Channels

Aminocrown ethers can function as ionophores, molecules that facilitate the transport of ions across lipid bilayer membranes. Lariat ethers, in particular, have been shown to form aggregated pores or ion channels within membranes.[1] This property is being investigated for its potential to modulate cellular ion balance and to enhance the potency of certain antibiotics by altering bacterial membrane permeability.[1] By mimicking the function of natural protein channels, these synthetic molecules offer a pathway to developing novel therapeutics for channelopathies—diseases caused by dysfunctional ion channels.[11][12]

Caption: Aminocrown ether acting as an ionophore across a lipid membrane.

pH-Responsive Drug Delivery Systems

The pH-responsive nature of the amino group is a key feature for creating "smart" drug delivery systems. In the neutral pH of the bloodstream (pH ~7.4), an aminocrown can be designed to encapsulate a drug molecule. Upon reaching the more acidic microenvironment of a tumor or an intracellular endosome (pH 5-6), the amino group becomes protonated. This protonation can alter the conformation and binding properties of the macrocycle, triggering the release of the therapeutic payload precisely at the target site. This strategy aims to maximize therapeutic efficacy while minimizing off-target side effects.[13]

Covalent Immobilization for Sensing and Targeting

The ability to covalently attach aminocrown ethers to other molecules or surfaces has led to the development of sophisticated sensors and targeted delivery vehicles. Aminocrowns have been grafted onto polymers to create membranes for hemodialysis with enhanced calcium ion retention.[12] They have also been attached to fluorescent molecules to create chemosensors that signal the presence of specific metal ions through changes in their light emission.[14] In drug development, this covalent linkage could be used to attach a targeting ligand (e.g., an antibody or peptide) to the aminocrown, directing a drug-loaded macrocycle specifically to diseased cells.

Future Outlook

The journey from Pedersen's "goo" to precisely engineered, multi-functional aminocrown ethers illustrates a remarkable trajectory of scientific innovation. The field continues to evolve, with current research focusing on the creation of more complex supramolecular assemblies, integrating aminocrowns into molecular machines, and refining their biological activity for therapeutic applications. The ability to fine-tune cation selectivity, control transport across biological membranes, and respond to environmental triggers ensures that aminocrown ethers will remain a vital tool for researchers at the interface of chemistry, biology, and medicine for the foreseeable future.

References

-

Gatto, V. J., Miller, S. R., & Gokel, G. W. (1990). 4,13-DIAZA-18-CROWN-6. Organic Syntheses, 68, 227. [Link]

-

Gokel, G. W., Dishong, D. M., & Diamond, C. J. (1980). Lariat ethers. Synthesis and cation binding of macrocyclic polyethers possessing axially disposed secondary donor groups. Journal of the Chemical Society, Chemical Communications, (22), 1053-1054. [Link]

-

NobelPrize.org. (1987). The Nobel Prize in Chemistry 1987. Nobel Prize Outreach AB. [Link]

-

Gokel, G. W. (2017). Crown ethers having side arms: a diverse and versatile supramolecular chemistry. Israel Journal of Chemistry, 57(7), 613-626. [Link]

-

Pedersen, C. J. (1988). The Discovery of Crown Ethers (Nobel Lecture). Angewandte Chemie International Edition in English, 27(8), 1021-1027. [Link]

- Lehn, J. M. (1988). Supramolecular Chemistry—Scope and Perspectives: Molecules, Supermolecules, and Molecular Devices (Nobel Lecture). Angewandte Chemie International Edition in English, 27(1), 89-112.

- Cram, D. J. (1988). The Design of Molecular Hosts, Guests, and Their Complexes (Nobel Lecture). Angewandte Chemie International Edition in English, 27(8), 1009-1020.

-

Frensdorff, H. K. (1971). Stability constants of cyclic polyether complexes with univalent cations. Journal of the American Chemical Society, 93(3), 600-606. [Link]

-

An, H., et al. (2021). An ion-selective crown ether covalently grafted onto chemically exfoliated MoS2 as a biological fluid sensor. RSC Advances, 11(25), 15333-15340. [Link]

-

Chehardoli, G., & Bahmani, A. (2019). The role of crown ethers in drug delivery. Supramolecular Chemistry, 31(4), 221-238. [Link]

-

Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017-7036. [Link]

-

Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(10), 2495-2496. [Link]

-

Wikipedia. (2026). Crown ether. Wikimedia Foundation. [Link]

-

ResearchGate. (n.d.). Complex formation constants between the cations and the diazacrown ethers. ResearchGate. [Link]

-

Gatto, V. J., et al. (1986). Syntheses and binding properties of bibrachial lariat ethers (BiBLEs): survey of synthetic methods and cation selectivities. The Journal of Organic Chemistry, 51(26), 5373-5384. [Link]

-

Arnold, K. A., et al. (1987). Determination of thermodynamic parameters in lariat ether complexes using ion-selective electrodes. Journal of the American Chemical Society, 109(12), 3717-3721. [Link]

-

Khairullin, R., et al. (2017). Crown Ethers: Novel Permeability Enhancers for Ocular Drug Delivery? Molecular Pharmaceutics, 14(10), 3401-3410. [Link]

-

ResearchGate. (2023). Cation-permselective membranes enabled by synergistic ion channels of crown ethers and anionic sites. ResearchGate. [Link]

-

Wang, C., et al. (2022). Crown-Ether-Based Artificial K+ Selective Ionic Filter. Angewandte Chemie International Edition, 61(3), e202113645. [Link]

-

de Fátima, A., et al. (2023). Novel Crown Ether Amino Acids as Fluorescent Reporters for Metal Ions. Molecules, 28(8), 3356. [Link]

-

Nechifor, G., et al. (2021). Crown Ether-Functionalized Polyethersulfone Membranes with Potential Applications in Hemodialysis. Polymers, 13(21), 3788. [Link]

-

Zhang, Y., et al. (2022). K+-Responsive Crown Ether-Based Amphiphilic Copolymer: Synthesis and Application in the Release of Drugs and Au Nanoparticles. Polymers, 14(3), 398. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. orgsyn.org [orgsyn.org]

- 5. homes.nano.aau.dk [homes.nano.aau.dk]

- 6. Crown ether - Wikipedia [en.wikipedia.org]

- 7. Lariat ethers. Synthesis and cation binding of macrocyclic polyethers possessing axially disposed secondary donor groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Crown-Ether-Based Artificial K+ Selective Ionic Filter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. K+-Responsive Crown Ether-Based Amphiphilic Copolymer: Synthesis and Application in the Release of Drugs and Au Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Safety and handling precautions for 4'-Aminodibenzo-18-crown-6

An In-depth Technical Guide to the Safe Handling of 4'-Aminodibenzo-18-crown-6

Authored by a Senior Application Scientist

This guide provides comprehensive safety and handling protocols for this compound, designed for researchers, scientists, and drug development professionals. The information herein is synthesized from material safety data sheets, regulatory guidelines, and established laboratory practices to ensure a trustworthy and authoritative resource. The core principle of this guide is not just to prescribe procedures, but to explain the causality behind them, fostering a proactive safety culture.

Compound Overview and Hazard Identification

This compound is a macrocyclic polyether, a derivative of the well-known 18-crown-6. Its unique structure, featuring a hydrophilic cavity and a lipophilic exterior, allows it to selectively bind cations, making it a valuable ionophore and metal-complexing agent in various research applications. However, this same ionophoric property is the basis for its potential biological hazards. By disrupting essential ion gradients across cell membranes, crown ethers can exhibit significant cytotoxicity[1][2][3].

The primary, immediate hazards associated with this compound are well-defined and require stringent control measures. It is classified as a hazardous substance with the potential to cause significant irritation upon contact.

| Hazard Classification | GHS Category | Hazard Statement | Key Sources |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][5][6] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [4][5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [4] |

| Acute Oral Toxicity | Category 5 (Implied) | H303: May be harmful if swallowed | [5][7] |

Table 1: GHS Hazard Identification for this compound and related compounds.

Toxicological Profile: The Ionophore Mechanism

The toxicity of crown ethers is intrinsically linked to their function. These molecules can encapsulate cations, such as potassium (K+) or sodium (Na+), shielding their charge and allowing them to be transported across lipid cell membranes. This disruption of the natural electrochemical balance can interfere with critical cellular processes, leading to cell death (apoptosis)[2]. While some studies suggest that crown ethers may not be genotoxic (damaging to DNA), their cytotoxic effects are well-documented and form the basis for all safety precautions[1]. The toxicological properties are not yet fully investigated, demanding a cautious approach where all contact and inhalation are avoided[8].

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₅NO₆ | |

| Molecular Weight | 375.42 g/mol | |

| Appearance | Solid (Powder/Crystals) | [4] |

| Melting Point | 159-163 °C | |

| Storage Temperature | 2-8°C (Refrigerated) | [4] |

Table 2: Key Physical and Chemical Properties.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, the work environment must be engineered to minimize exposure. This is the most effective way to ensure operator safety.

-

Chemical Fume Hood: All handling of solid this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood[8][9]. This is non-negotiable. The compound is a fine powder that can easily become airborne, posing a significant inhalation risk as a respiratory irritant[4].

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

-

Designated Work Area: A specific area within the lab should be designated for working with crown ethers. This area should be clearly marked, and access should be restricted to trained personnel. This practice contains potential contamination and simplifies cleanup procedures.

-

Proximity of Safety Equipment: Ensure that a safety shower and an eyewash station are located close to the workstation and are regularly tested[4][5].

Personal Protective Equipment (PPE): The Essential Barrier

PPE is a last line of defense and must be used in conjunction with engineering controls. The selection of appropriate PPE is critical for preventing skin, eye, and respiratory exposure.

| Protection Type | Specific Requirement | Rationale and Best Practices |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Nitrile gloves provide good splash protection. However, no glove material is impervious to all chemicals indefinitely[10][11]. Treat gloves as a single-use item for splash protection only. If direct contact occurs, remove the gloves immediately, wash your hands, and don a new pair[11]. |

| Eye & Face Protection | Tightly-fitting chemical safety goggles (ANSI Z87.1 or EN166 compliant) | Required to protect against airborne particulates and accidental splashes[4][12]. A face shield should be worn over safety goggles whenever there is a significant risk of splashing, such as when handling larger quantities or working with solutions[10][13]. |